(3-ブロモ-1-メチル-1H-ピラゾール-4-イル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

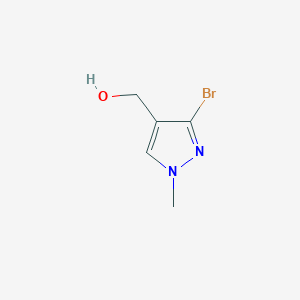

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C5H7BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

科学的研究の応用

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its pyrazole core.

Materials Science: It is employed in the development of new materials with specific electronic or optical properties.

作用機序

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, are known for their diverse pharmacological effects .

Mode of Action

The exact mode of action of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is currently unknown due to the lack of specific studies on this compound. Pyrazole derivatives have been reported to interact with multiple receptors, leading to various biological activities .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, suggesting that they may have multiple molecular and cellular effects .

生化学分析

Biochemical Properties

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The interaction between (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound may bind to certain proteins, altering their conformation and, consequently, their biological activity.

Cellular Effects

The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic processes, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or extreme pH, can lead to its degradation and a subsequent decrease in its biological activity. Long-term studies in vitro and in vivo have demonstrated that (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified specific dosage thresholds beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.

Metabolic Pathways

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by factors such as enzyme expression and activity. Additionally, (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol may interact with cofactors, such as NADPH, which are essential for the enzymatic reactions involved in its metabolism.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol typically involves the bromination of 1-methyl-1H-pyrazole followed by a hydroxymethylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The hydroxymethylation can be achieved using formaldehyde or paraformaldehyde under basic conditions .

Industrial Production Methods

While specific industrial production methods for (3-bromo-1-methyl-1H-pyrazol-4-yl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

化学反応の分析

Types of Reactions

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: Various substituted pyrazole derivatives.

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

類似化合物との比較

Similar Compounds

4-Bromo-1H-pyrazole: Another brominated pyrazole derivative used in similar applications.

1-Methyl-1H-pyrazole-4-carboxaldehyde: A related compound with an aldehyde group instead of a hydroxymethyl group.

Uniqueness

(3-bromo-1-methyl-1H-pyrazol-4-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyrazole ring

特性

IUPAC Name |

(3-bromo-1-methylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSSWGFQUVLOAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)Br)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。